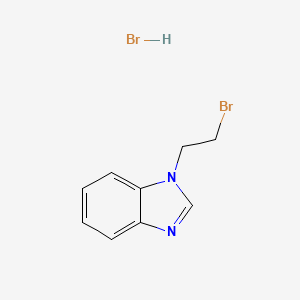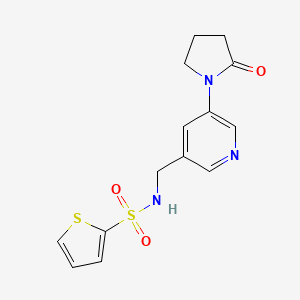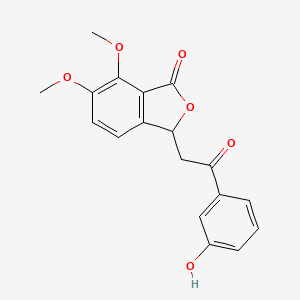![molecular formula C21H24N2O3 B2548939 3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899962-54-0](/img/structure/B2548939.png)
3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxadiazole derivatives is a topic of interest due to their biological activities. For instance, the first paper describes the synthesis of 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4, which are synthesized and evaluated for their antiproliferative activities against cancer cell lines . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds involve the formation of oxadiazoline rings, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is crucial for their biological activity. The second paper discusses the structure and spectroscopy of a new 1,2,3-oxadiazole derivative, demonstrating the predominance of the amino tautomer over the N-hydroxide tautomer . This information is valuable as it provides insights into the tautomeric preferences of oxadiazole compounds, which could influence the molecular structure analysis of the compound .
Chemical Reactions Analysis
The reactivity of oxadiazole compounds is highlighted in the second paper, which describes the synthesis of new derivatives through reactions such as Schiff base formation and alkylation . These reactions demonstrate the versatility of oxadiazole compounds in chemical synthesis, suggesting that the compound may also undergo similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives are not directly discussed in the provided papers. However, the stability of these compounds under acidic and basic conditions is mentioned . This information could be extrapolated to predict the stability of the compound , although direct studies would be necessary to confirm these properties.
Relevant Case Studies
The papers provided do not include case studies directly related to the compound . However, they do present case studies of related oxadiazole derivatives, such as their evaluation against cancer cell lines and bacteria . These studies are relevant as they demonstrate the potential applications of oxadiazole compounds in medicinal chemistry and could inform future research on the compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Synthesis and Biological Activity
Research has focused on the synthesis of molecules with complex structures, including those with 1,3,4-oxadiazole moieties, and evaluating their pharmacological potential. For instance, the synthesis of various derivatives bearing multiple functional groups has been explored for their antibiotic effect against bacteria and their lipoxygenase activity, highlighting the diverse biological applications of these compounds (Rasool et al., 2016).
Antimicrobial and Anticancer Agents
Novel synthetic routes have been developed to produce compounds evaluated for antimicrobial and anticancer activities. Some derivatives have shown higher anticancer activity than reference drugs, emphasizing the potential of these molecules in developing new therapeutic agents (Hafez et al., 2016).
Inhibitory Activities
The synthesis of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles and their evaluation for antibacterial activity against various bacteria strains demonstrate the utility of these compounds in searching for new antibacterial agents (Reddy et al., 2013).
Chemical Synthesis and Characterization
Synthetic Methodologies
Research into synthetic methodologies for creating complex molecules includes the development of novel pyrazole derivatives and the exploration of their potential as antimicrobial and anticancer agents, showcasing the intricate chemical synthesis processes involved in producing such compounds (Lee et al., 2010).
Eigenschaften
IUPAC Name |
10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-5-25-18-8-6-7-16-17-12-21(4,26-19(16)18)23(20(24)22-17)15-10-9-13(2)14(3)11-15/h6-11,17H,5,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYXNSQNAHIXIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC(=C(C=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)
![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)
![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)


![2,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2548870.png)
![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)

![2,2-Difluoro-5-(3-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2548878.png)
